molecular formula C17H19N3O4S2 B6540558 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide CAS No. 1021227-14-4

5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide

Cat. No.: B6540558
CAS No.: 1021227-14-4
M. Wt: 393.5 g/mol
InChI Key: GYUWAGNYXVWXNS-UHFFFAOYSA-N
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Description

5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a synthetic compound that features a complex chemical structure, which incorporates elements such as furan, pyridazine, thiophene, and sulfonamide moieties. These structural components suggest it might exhibit diverse chemical and biological activities, making it a point of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis starts with the formation of the thiophene-2-sulfonamide backbone. This could involve the sulfonation of thiophene followed by amide formation.

  • Step 2: Introduction of the propyl chain through alkylation reactions.

  • Step 3: Formation of the 6-oxo-1,6-dihydropyridazin-1-yl moiety possibly through condensation reactions.

  • Step 4: Attachment of the furan ring via cyclization methods.

Industrial Production Methods: Large-scale production might involve optimized versions of these steps, ensuring high yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Likely undergoes oxidation at the thiophene ring or the furan ring, potentially forming sulfoxides or furanyl hydroperoxides.

  • Reduction: The 6-oxo group could be reduced to hydroxyl derivatives.

  • Substitution: Possible substitutions at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Utilizing reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogens (chlorine, bromine) or alkyl groups using Friedel-Crafts conditions or nucleophilic substitutions.

Major Products Formed:

  • Oxidized derivatives: at various positions.

  • Reduced alcohol forms: of the 6-oxo group.

  • Substituted aromatic derivatives: , enhancing the compound's diversity.

Scientific Research Applications

Chemistry:

  • Utilized as a building block in organic synthesis to create more complex molecules.

  • Studied for its unique reactivity patterns due to its diverse functional groups.

Biology:

  • Investigated for potential as a bioactive molecule due to its similarity to pharmacophoric structures.

  • Potential as an enzyme inhibitor or receptor modulator.

Medicine:

  • Explored in drug discovery for its potential to interact with biological targets.

  • Might exhibit anti-inflammatory or anti-cancer properties.

Industry:

  • Used in material science for creating functionalized polymers or advanced materials with specific properties.

Mechanism of Action

The compound likely interacts with various molecular targets through:

  • Binding to enzymes: Inhibiting or modulating enzymatic activity.

  • Receptor interaction: Modulating signal transduction pathways.

  • DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

  • 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide: : Similar in structure but with different functional groups, leading to distinct reactivity and applications.

  • 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide: : The benzene ring offers different electronic properties compared to thiophene, impacting its chemical behavior.

Uniqueness:

  • The combination of furan, pyridazine, thiophene, and sulfonamide groups in a single molecule provides a unique scaffold for various scientific applications, distinguishing it from simpler or less diverse analogs.

This compound, with its intricate structure, opens up multiple avenues in scientific research and industrial applications, making it a subject of continuous exploration. Curious to dive deeper into any specific section?

Properties

IUPAC Name

5-ethyl-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-13-6-9-17(25-13)26(22,23)18-10-4-11-20-16(21)8-7-14(19-20)15-5-3-12-24-15/h3,5-9,12,18H,2,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUWAGNYXVWXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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